molecular formula C7H4ClIN2 B1589023 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-73-9

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1589023
M. Wt: 278.48 g/mol
InChI Key: IDEYYMSXMIFGMV-UHFFFAOYSA-N
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Patent
US07528146B2

Procedure details

250 g (1.64 mol) of 4-chloro-1H-pyrrolo[2,3-b]pyridine were initially charged together with 328 g (5.85 mol) of pulverulent KOH in 3000 ml of DMF and cooled to 0° C. A solution of 416 g (1.64 mol) of iodine in 3000 ml of DMF was added dropwise with cooling to this suspension and, on completion of addition, the suspension was stirred at 0° C. for a further 4 h. On completion of the reaction, the mixture was added to ice-water with stirring, and the solid formed was filtered off with suction and subsequently dried under high vacuum. A total of 403 g (1.45 mol, 88%) of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine were isolated as a colourless solid.
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
328 g
Type
reactant
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Quantity
416 g
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.[OH-].[K+].[I:13]I>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[C:10]([I:13])[C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
328 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3000 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
416 g
Type
reactant
Smiles
II
Name
Quantity
3000 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred at 0° C. for a further 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling to this suspension and, on completion of addition
CUSTOM
Type
CUSTOM
Details
On completion of the reaction
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
subsequently dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC=C2I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.45 mol
AMOUNT: MASS 403 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.